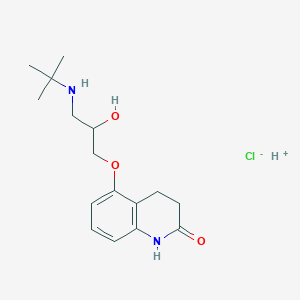

Carteolol hydrochloride

Overview

Description

Carteolol Hydrochloride is a nonselective beta-adrenoceptor blocking agent used for ophthalmic purposes . It is used to treat open-angle glaucoma and other causes of high pressure inside the eye . It is also used to treat arrhythmia, angina, hypertension, and glaucoma .

Synthesis Analysis

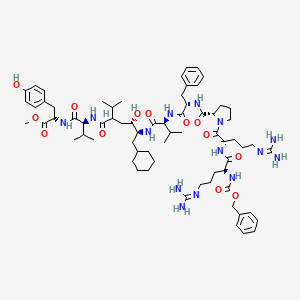

A patent describes the synthesis of this compound. The process involves several steps, including the preparation of 3-amino-2-cyclohexenone, tetrahydro-2, 5 (1H,6H) -quinolinedione, 5-hydroxy-3, 4-dihydro-2 (1H) -quinolone, 5- (2, 3-epoxypropoxy) -3, 4-dihydro-2 (1H) -quinolone, and finally, this compound .Molecular Structure Analysis

This compound has a molecular formula of C16H24N2O3 . Its structural formula is (±)-5- [3- [ (1,1-dimethylethyl) amino]-2-hydroxypropoxy]-3,4-dihydro-2 (1H)-quinolinone monohydrochloride .Chemical Reactions Analysis

This compound is metabolized in the liver via CYP2D6 . About 25% of the ophthalmic dose is absorbed systemically .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 328.84 .Scientific Research Applications

UV Protection for Human Corneal Epithelial Cells

Carteolol hydrochloride exhibits protective effects against ultraviolet B (UVB)-induced damage in human corneal epithelial cells. This protection is afforded by its ability to attenuate cell damage when applied before, during, or after UVB irradiation. Carteolol demonstrates the capability to scavenge superoxide anion and singlet oxygen, contributing to its protective action against UVB-induced cellular damage (Kuwahara et al., 2005).

Central Nervous System and Plasma Lipid Profiles

In a study focusing on postmenopausal black women with primary open-angle glaucoma or ocular hypertension, this compound was compared with timolol maleate. Carteolol showed a more favorable blood lipid profile than timolol, suggesting its potential benefits in maintaining healthier plasma lipid levels. This study highlighted the unique intrinsic sympathomimetic activity (ISA) of this compound (Bartlett et al., 1999).

Environmentally Responsive Ophthalmic Gel Formulation

An environmentally responsive gel formulation for this compound was developed to enhance ocular bioavailability and reduce systemic absorption and side effects. This formulation exhibited pseudoplastic behavior with thixotropic characteristics, demonstrating potential as an effective delivery system for this compound with superior ocular bioavailability (El-Kamel et al., 2006).

Effects on Intraocular Pressure in Normal-Tension Glaucoma

This compound was found to effectively reduce daytime intraocular pressure (IOP), maximum IOP, and mean 24-hour IOP in patients with normal-tension glaucoma. This study indicated that while carteolol had no significant impact on nocturnal IOP, it was effective in reducing daytime IOP variations (Nakamoto & Yasuda, 2010).

Interaction with Bovine Serum Albumin

A study on the interaction of this compound with urea-induced bovine serum albumin revealed significant insights into its binding mechanism and effect on protein conformation changes. This research is vital in understanding the pharmacokinetics and pharmacodynamics of this compound (Yao et al., 2013).

In Vitro Production of Proinflammatory Cytokines

This compound demonstrated an ability to inhibit the production of proinflammatory cytokines in mouse macrophages and peripheral-blood mononuclear cells. This finding suggests potential anti-inflammatory effects of this compound, particularly relevant in conditions like increased intraocular tension and postoperative inflammation (Kawai et al., 2004).

Mechanism of Action

Mode of Action

Carteolol hydrochloride acts as a non-selective beta-adrenergic receptor-blocking agent . The primary mechanism of its ocular hypotensive action in reducing intraocular pressure is most likely a decrease in aqueous humor production . This process is initiated by the non-selective beta1 and beta2 adrenergic receptor blockade .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the adrenergic signaling pathway . By blocking the β1 and β2 adrenergic receptors, this compound inhibits the normal adrenergic signaling pathway, leading to a decrease in aqueous humor production .

Pharmacokinetics

This compound has a bioavailability of 85% . It is metabolized in the liver, with the active metabolite being 8-hydrocarteolol . The elimination half-life of this compound is between 6-8 hours , and it is primarily excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in intraocular pressure . This is achieved with little or no effect on pupil size or accommodation, in contrast to the miosis which cholinergic agents are known to produce .

Safety and Hazards

Carteolol Hydrochloride is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It is contraindicated in individuals with bronchial asthma or with a history of bronchial asthma, severe chronic obstructive pulmonary disease, sinus bradycardia, second- and third-degree atrioventricular block, overt cardiac failure, cardiogenic shock, or hypersensitivity to any component of this product .

properties

IUPAC Name |

5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBXRCFPOTXTJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51781-06-7 (Parent) | |

| Record name | Carteolol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4045478 | |

| Record name | Carteolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51781-21-6 | |

| Record name | Carteolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51781-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carteolol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | carteolol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | carteolol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carteolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[3-[(tert-butyl)amino]-2-hydroxypropoxy]-3,4-dihydro-2-quinolone monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARTEOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4797W6I0T4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Carteolol Hydrochloride is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 and beta-2 adrenergic receptors. [] This blockade inhibits the effects of adrenaline and noradrenaline on these receptors. []

A: In the eye, this blockade reduces the production of aqueous humor, leading to a decrease in intraocular pressure. [] This effect makes it beneficial in treating glaucoma and ocular hypertension. [, , ]

A: Yes, this compound also possesses moderate intrinsic sympathomimetic activity (ISA). [, , ] This property means it can weakly stimulate beta-adrenergic receptors, potentially mitigating some of the side effects associated with complete beta-blockade. []

A: While this compound effectively lowers intraocular pressure similar to other beta-blockers, its ISA may contribute to a potentially more favorable effect on heart rate, particularly in patients with pre-existing bradycardia. [, ]

A: The molecular formula of this compound is C16H24N2O3·HCl, and its molecular weight is 328.84 g/mol. [, ]

A: Yes, UV spectrophotometry studies show that this compound has a maximum absorption wavelength (λ max) at 229 nm. [] This information is valuable for analytical methods development and quality control. [, ]

A: While the precise structural basis for ISA is not fully elucidated within the provided papers, it's suggested that the presence of specific substituents on the quinolinone ring system might play a role. []

A: this compound shares a similar quinolinone core structure with other beta-blockers, but variations in side chains contribute to differences in pharmacodynamic and pharmacokinetic properties like potency, selectivity for beta-receptor subtypes, and duration of action. [, ]

A: Research indicates that this compound can be susceptible to degradation in certain ophthalmic solutions, particularly in the presence of other drugs. [] Formulation strategies are crucial to ensure its stability and efficacy.

A: Researchers have explored various formulation approaches, including the use of long-acting formulations based on alginic acid. [] These formulations can prolong drug release, potentially improving patient compliance and reducing systemic side effects. []

A: Studies on long-acting capsules of this compound demonstrate prolonged plasma concentration without significant accumulation of the drug compared to conventional tablet formulations. [] This prolonged release allows for once-daily dosing, enhancing patient convenience. []

A: this compound is well-absorbed after oral administration, with peak plasma concentrations achieved within a few hours. [, ] It distributes widely throughout the body, except for limited penetration across the blood-brain barrier. [, ]

A: this compound is primarily eliminated through hepatic metabolism, with a small portion excreted unchanged in the urine. [] The major metabolite, 8-hydroxycarteolol, exhibits pharmacologic activity similar to the parent drug. []

A: The elimination half-life of this compound in humans ranges from 4 to 7 hours. [, ] This relatively short half-life necessitates multiple daily doses for conventional formulations to maintain therapeutic drug levels. [, ]

A: Yes, this compound can interact with other drugs that are metabolized by the same hepatic enzymes, potentially affecting the serum concentrations of either drug. [] For example, co-administration with haloperidol can increase haloperidol serum concentrations. []

A: Researchers have employed various in vitro models, including cultured human corneal epithelial cells (HCECs), to investigate the protective effects of this compound against UVB-induced damage. [] These studies demonstrate its ability to attenuate cell death and reduce the production of reactive oxygen species (ROS). [, ]

A: Studies using a mouse model of laser-induced choroidal neovascularization (CNV) highlight the anti-inflammatory effects of this compound. [] These findings suggest potential benefits beyond its IOP-lowering effects. [, ]

A: While this compound is generally well-tolerated, systemic side effects, though uncommon, can occur due to its absorption into the systemic circulation. [, ]

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection, is a widely used technique for quantifying this compound in biological samples. []

A: Yes, researchers have explored alternative approaches like chronocoulumetry for studying the adsorption and extraction behaviors of this compound on modified electrodes. [] This method offers a sensitive and selective approach for its determination in urine samples. []

A: The dissolution rate of this compound from its dosage form plays a crucial role in its absorption and overall bioavailability. [, ] Formulation strategies, such as the use of different excipients or particle size reduction, can be employed to optimize its dissolution characteristics.

A: Analytical methods for this compound quantification require rigorous validation to ensure their accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). [, ]

A: this compound, a synthetic quinolinone derivative, was first synthesized in the late 20th century. Its pharmacological properties as a non-selective beta-blocker led to its development and introduction as a therapeutic agent for hypertension and glaucoma. [, ]

A: Yes, emerging research explores the potential use of topical beta-blockers like Timolol Maleate and this compound in treating superficial infantile hemangiomas. [, , ] These findings highlight the potential for repurposing existing drugs based on a deeper understanding of their molecular mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid](/img/structure/B1668505.png)

![[1-Hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B1668511.png)

![1-methyl-3-[(E)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea](/img/structure/B1668518.png)

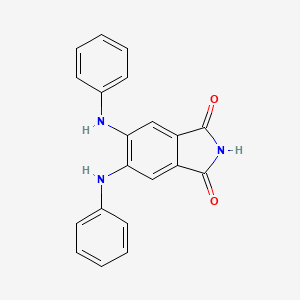

![5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B1668519.png)

![Acetyl-NH-val-cyclohexyl-CH2[nch2choh]CH2-benzyl-val-NH-acetyl](/img/structure/B1668520.png)

![N3-(4-fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine-3,4-diamine](/img/structure/B1668524.png)